Cas no 1495364-06-1 (Thiophene, 2-(3-bromo-2,2-dimethylpropyl)-5-chloro-)

Thiophene, 2-(3-bromo-2,2-dimethylpropyl)-5-chloro- 化学的及び物理的性質
名前と識別子
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- Thiophene, 2-(3-bromo-2,2-dimethylpropyl)-5-chloro-
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- インチ: 1S/C9H12BrClS/c1-9(2,6-10)5-7-3-4-8(11)12-7/h3-4H,5-6H2,1-2H3
- InChIKey: OFOKRNQQLOVSPM-UHFFFAOYSA-N
- ほほえんだ: C1(CC(C)(C)CBr)SC(Cl)=CC=1
Thiophene, 2-(3-bromo-2,2-dimethylpropyl)-5-chloro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01067982-1g |
2-(3-Bromo-2,2-dimethylpropyl)-5-chlorothiophene |
1495364-06-1 | 95% | 1g |
¥6265.0 | 2023-04-10 | |
Enamine | EN300-675022-5.0g |
2-(3-bromo-2,2-dimethylpropyl)-5-chlorothiophene |
1495364-06-1 | 5g |
$3687.0 | 2023-05-30 | ||
Enamine | EN300-675022-0.5g |
2-(3-bromo-2,2-dimethylpropyl)-5-chlorothiophene |
1495364-06-1 | 0.5g |
$1221.0 | 2023-05-30 | ||
Enamine | EN300-675022-0.05g |
2-(3-bromo-2,2-dimethylpropyl)-5-chlorothiophene |
1495364-06-1 | 0.05g |
$1068.0 | 2023-05-30 | ||
Enamine | EN300-675022-2.5g |
2-(3-bromo-2,2-dimethylpropyl)-5-chlorothiophene |
1495364-06-1 | 2.5g |
$2492.0 | 2023-05-30 | ||
Enamine | EN300-675022-10.0g |
2-(3-bromo-2,2-dimethylpropyl)-5-chlorothiophene |
1495364-06-1 | 10g |
$5467.0 | 2023-05-30 | ||
Enamine | EN300-675022-0.25g |
2-(3-bromo-2,2-dimethylpropyl)-5-chlorothiophene |
1495364-06-1 | 0.25g |
$1170.0 | 2023-05-30 | ||
Enamine | EN300-675022-1.0g |
2-(3-bromo-2,2-dimethylpropyl)-5-chlorothiophene |
1495364-06-1 | 1g |
$1272.0 | 2023-05-30 | ||
Enamine | EN300-675022-0.1g |
2-(3-bromo-2,2-dimethylpropyl)-5-chlorothiophene |
1495364-06-1 | 0.1g |
$1119.0 | 2023-05-30 |
Thiophene, 2-(3-bromo-2,2-dimethylpropyl)-5-chloro- 関連文献
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Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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10. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Thiophene, 2-(3-bromo-2,2-dimethylpropyl)-5-chloro-に関する追加情報
Thiophene, 2-(3-bromo-2,2-dimethylpropyl)-5-chloro-
The compound with CAS No. 1495364-06-1, commonly referred to as Thiophene, 2-(3-bromo-2,2-dimethylpropyl)-5-chloro-, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the thiophene family, which is a five-membered ring consisting of four carbon atoms and one sulfur atom. The presence of substituents such as bromine and chlorine atoms at specific positions on the thiophene ring imparts unique electronic and structural properties to this compound.
Thiophene, 2-(3-bromo-2,2-dimethylpropyl)-5-chloro- is characterized by its bromine atom at position 3 of the propyl group and a chlorine atom at position 5 of the thiophene ring. These substituents significantly influence the compound's reactivity, stability, and potential applications. Recent studies have highlighted the importance of such substituted thiophenes in various chemical reactions, including cross-coupling reactions and electropolymerization processes.
The synthesis of Thiophene, 2-(3-bromo-2,2-dimethylpropyl)-5-chloro- typically involves multi-step organic synthesis strategies. One common approach includes the use of Friedel-Crafts alkylation or acylation followed by substitution reactions to introduce the desired substituents. Researchers have also explored more efficient methods using transition metal catalysts, such as palladium-catalyzed coupling reactions, to achieve higher yields and better selectivity.
One of the most notable applications of this compound is in the field of materials science, particularly in the development of advanced materials for electronic devices. The thiophene moiety is known for its excellent conjugation properties, which make it suitable for use in organic semiconductors and conductive polymers. Recent advancements have demonstrated that Thiophene, 2-(3-bromo-2,2-dimethylpropyl)-5-chloro- can be incorporated into polymer blends to enhance their electrical conductivity without compromising mechanical properties.
In addition to its role in materials science, this compound has also found applications in medicinal chemistry. The bromine and chlorine substituents can act as bioisosteric replacements for other functional groups, potentially leading to novel drug candidates with improved pharmacokinetic profiles. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and anticancer activities in preclinical models.
The electronic properties of Thiophene, 2-(3-bromo-2,2-dimethylpropyl)-5-chloro- make it an attractive candidate for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent research has focused on optimizing the molecular structure to improve charge transport properties and device efficiency. By modifying the substituents on the thiophene ring, scientists have been able to fine-tune the absorption spectrum and emission characteristics of this compound.
Another area where this compound has shown potential is in catalysis. The sulfur atom in the thiophene ring can act as a coordinating site for metal catalysts, enabling selective transformations in complex reaction systems. For example, palladium-catalyzed coupling reactions involving Thiophene, 2-(3-bromo-2,2-dimethylpropyl)-5-chloro- have been reported to proceed with high efficiency under mild conditions.
From an environmental perspective, there is growing interest in understanding the degradation pathways of compounds like Thiophene derivatives. Recent studies have investigated the biodegradation potential of substituted thiophenes under various environmental conditions. These findings are crucial for assessing their long-term impact on ecosystems and developing strategies for waste management.
In conclusion,Thiophene derivatives continue to be a focal point in chemical research due to their versatile properties and wide-ranging applications. As new synthetic methods and characterization techniques emerge,Thiophene-based materials are expected to play an even more significant role in advancing technologies across multiple disciplines.
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